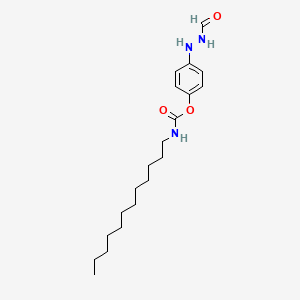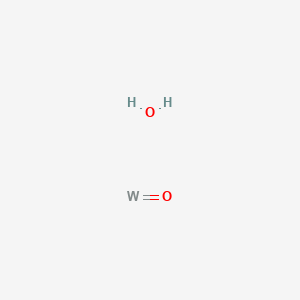
3-(Boronooxy)-2-hydroxypropyl docosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Boronooxy)-2-hydroxypropyl docosanoate is an organic compound that features a boronic acid ester group attached to a long-chain fatty acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boronooxy)-2-hydroxypropyl docosanoate typically involves the esterification of docosanoic acid with 3-(boronooxy)-2-hydroxypropanol. The reaction is usually carried out under mild conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(Boronooxy)-2-hydroxypropyl docosanoate can undergo various chemical reactions, including:
Oxidation: The boronic acid ester group can be oxidized to form boronic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxyl group.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted esters or ethers.
科学研究应用
3-(Boronooxy)-2-hydroxypropyl docosanoate has several applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 3-(Boronooxy)-2-hydroxypropyl docosanoate involves its ability to form stable complexes with diols and other nucleophiles. The boronic acid ester group can interact with various molecular targets, facilitating reactions such as cross-coupling and bioconjugation. The long-chain fatty acid moiety enhances its solubility in organic solvents and its ability to interact with lipid membranes.
相似化合物的比较
Similar Compounds
3-(Boronooxy)-2-hydroxypropyl palmitate: Similar structure but with a shorter fatty acid chain.
3-(Boronooxy)-2-hydroxypropyl stearate: Another similar compound with an intermediate-length fatty acid chain.
3-(Boronooxy)-2-hydroxypropyl oleate: Contains an unsaturated fatty acid chain.
Uniqueness
3-(Boronooxy)-2-hydroxypropyl docosanoate is unique due to its long-chain docosanoic acid moiety, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring enhanced solubility and interaction with lipid membranes.
属性
CAS 编号 |
143435-71-6 |
|---|---|
分子式 |
C25H51BO6 |
分子量 |
458.5 g/mol |
IUPAC 名称 |
(3-docosanoyloxy-2-hydroxypropoxy)boronic acid |
InChI |
InChI=1S/C25H51BO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)31-22-24(27)23-32-26(29)30/h24,27,29-30H,2-23H2,1H3 |
InChI 键 |
OFDOVCYSKIAPIH-UHFFFAOYSA-N |
规范 SMILES |
B(O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B12552985.png)
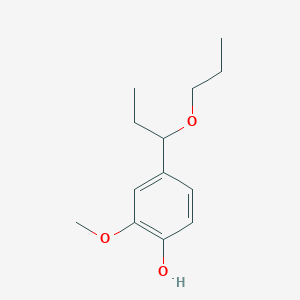
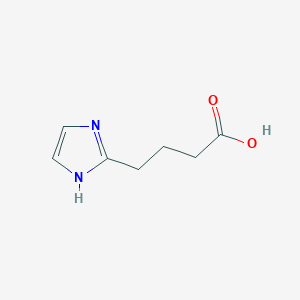
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
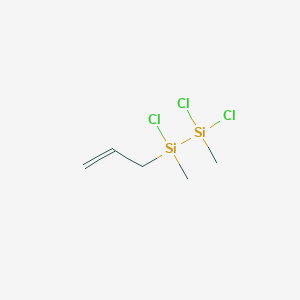
![6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B12553012.png)
![Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl-](/img/structure/B12553013.png)
![Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B12553020.png)
![6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one](/img/structure/B12553024.png)
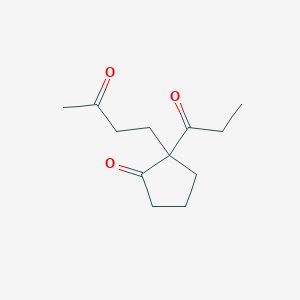
![5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine](/img/structure/B12553039.png)
![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)
